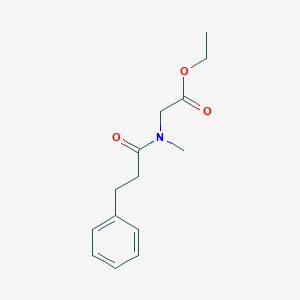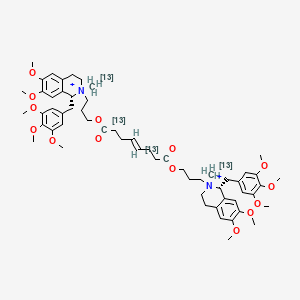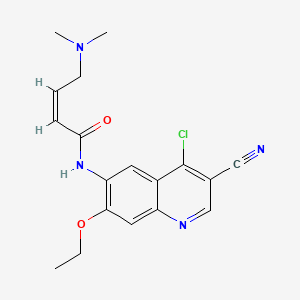![molecular formula C18H28Si B13857463 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane: is a specialized organic compound with the molecular formula C18H28Si and a molecular weight of 272.50 g/mol . This compound is an intermediate in the synthesis of 11-cis-retinoic acid , a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high purity and consistency. The compound is often produced as an intermediate for further chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is used as an intermediate in the synthesis of various organic compounds, including retinoids and other biologically active molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the synthesis and function of retinoic acid derivatives, which are important in cell differentiation and growth.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals, particularly those involving retinoid synthesis.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane involves its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound undergoes various chemical transformations to produce retinoic acid derivatives, which then interact with specific molecular targets and pathways involved in cell differentiation and growth.
Vergleich Mit ähnlichen Verbindungen
- 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane
- 1,5-Heptadien-4-one, 3,3,6-trimethyl
- 3,5,5-Trimethyl-1-hexanol
Uniqueness: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is unique due to its specific structure and its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound’s ability to undergo various chemical reactions and its applications in the synthesis of biologically active molecules make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H28Si |
|---|---|
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
trimethyl-[(3E,5E)-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-3,5-dien-1-ynyl]silane |
InChI |
InChI=1S/C18H28Si/c1-16-12-11-14-18(2,3)17(16)13-9-7-8-10-15-19(4,5)6/h7-9,13H,11-12,14H2,1-6H3/b8-7+,13-9+ |
InChI-Schlüssel |
HAZGZYKWSXJCSX-NJHPPEEMSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C[Si](C)(C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC=CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)



![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)


![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)


![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
